5-Iodo-2'-deoxycytidine (IDC) is a synthetic pyrimidine nucleoside analog. [, , , , , , , , , , , ] It is a derivative of the naturally occurring nucleoside 2'-deoxycytidine, with an iodine atom substituted at the 5 position of the cytosine base. [, , , , , , , , , ] IDC is primarily investigated for its potential as an antiviral and antitumor agent. [, , , , , , , , ]
Synthesis Analysis
Direct Halogenation: IDC can be synthesized by direct iodination of 2'-deoxycytidine or its protected derivatives using iodine monochloride or N-iodosuccinimide. [, , , ]
Glycosylation: A multigram-scale synthesis of IDC involves the glycosylation of cytosine with Hoffer's α-d-halogenose, followed by separation of the anomeric DMT nucleosides. []
Photochemical Coupling: 5-Alkylated precursors of IDC can be synthesized via photochemical coupling of 2'-deoxycytidine with iodopropene or iodoethanol followed by reduction or further modification. []
Molecular Structure Analysis
Dehalogenation: IDC can undergo dehalogenation reactions in the presence of reducing agents like cysteine or organoselenium compounds. [, ] This reaction leads to the formation of 2'-deoxycytidine.
Phosphorylation: IDC is phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms. [, , , , , , , , ]
Cross-coupling reactions: The 5-iodo substituent allows for further derivatization via cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions. [, , , ] These reactions enable the introduction of various functionalities, including aryl, heteroaryl, or alkynyl groups, to the 5-position of the cytosine ring.
Mechanism of Action
Incorporation into DNA: IDC exerts its antiviral and antitumor effects primarily by incorporating into the DNA of replicating cells. [, , , , , , , ] This incorporation disrupts DNA replication and repair processes.
Inhibition of DNA Polymerase: IDC triphosphate (IDC-TP) acts as a competitive inhibitor of viral DNA polymerase, hindering viral DNA synthesis. [, , , ]
Induction of DNA Strand Breaks: The incorporation of IDC into DNA can lead to the formation of DNA single-strand breaks and intra- or interstrand crosslinks upon UV irradiation. [, ]
Physical and Chemical Properties Analysis
Solubility: IDC exhibits improved solubility in water compared to its 2'-deoxyuridine analogue, 5-iodo-2'-deoxyuridine (IDU). [, ]
Stability: IDC can undergo deamination to IDU, although it is generally more stable than other halogenated cytidine analogs. [, , , ]
Applications
Antiviral Research:
IDC has demonstrated in vitro and in vivo activity against herpes simplex virus (HSV) types 1 and 2. [, , , , , , , ]
Studies have explored its efficacy against varicella-zoster virus (VZV) and macropodid herpesvirus. [, ]
Research has investigated the synergistic antiviral effects of IDC in combination with other antiviral agents like methotrexate. []
Antitumor Research:
IDC has shown potential as an antitumor agent in preclinical studies. [, , , , , ]
Its incorporation into tumor DNA has been investigated for targeted drug delivery strategies. []
DNA Labeling and Modification:
The iodine atom in IDC serves as a label for tracking DNA synthesis and metabolism. [, , , ]
Cross-coupling reactions using IDC allow for the incorporation of functional groups into DNA, enabling the development of DNA-based materials and biosensors. [, , , ]
Future Directions
Development of Novel Derivatives: Synthesizing and evaluating novel IDC derivatives with improved antiviral and antitumor activity and reduced toxicity is an important area for future research. [, , , , , , , ]
Drug Delivery Systems: Developing targeted drug delivery systems that can specifically deliver IDC to tumor cells could enhance its therapeutic efficacy and minimize systemic toxicity. []
Combination Therapies: Investigating the synergistic effects of IDC in combination with other antiviral or antitumor agents could lead to more effective treatment strategies. [, ]
Mechanistic Studies: Further studies are needed to fully elucidate the mechanism of action of IDC and its derivatives in various viral and tumor models. [, , , , , ]
Clinical Development: Conducting well-designed clinical trials is crucial to determine the safety and efficacy of IDC and its derivatives in human patients. []
Related Compounds
5-Iodo-2'-deoxyuridine (IDU)
Compound Description: 5-Iodo-2'-deoxyuridine (IDU) is a pyrimidine nucleoside analogue with antiviral activity. It acts as a thymidine analog and inhibits viral DNA synthesis []. IDU is commonly used as an antiherpetic agent [, , ].
Relevance: IDU is structurally similar to 5-Iodo-2'-deoxycytidine, differing only in the nucleobase moiety. Both compounds exhibit antiherpetic activity, but 5-Iodo-2'-deoxycytidine demonstrates greater specificity for viral thymidine kinase and potentially lower toxicity to host cells [, ]. Research indicates that 5-Iodo-2'-deoxycytidine is primarily metabolized to IDU in vivo [].
Deoxycytidine (dCyd)
Relevance: Deoxycytidine is structurally analogous to 5-Iodo-2'-deoxycytidine, with the latter possessing an iodine atom at the 5-position of the cytosine base. Studies demonstrate that deoxycytidine can inhibit the induction of alkaline phosphatase activity by 5-Iodo-2'-deoxycytidine in HeLa cells []. Additionally, deoxycytidine can partially block the antiherpes activity of 5-Iodo-2'-deoxycytidine []. This suggests that deoxycytidine might compete with 5-Iodo-2'-deoxycytidine for cellular uptake or metabolic pathways.
Cytidine
Relevance: Cytidine shares a structural similarity with 5-Iodo-2'-deoxycytidine, lacking the 2'-deoxy and the 5-iodo modifications. Studies show that cytidine, like deoxycytidine, can inhibit the induction of alkaline phosphatase activity by 5-Iodo-2'-deoxycytidine in HeLa cells []. This suggests a potential interaction between cytidine and 5-Iodo-2'-deoxycytidine's metabolic pathways.
β-Cytosine Arabinoside (Ara-C)
Relevance: Although structurally distinct from 5-Iodo-2'-deoxycytidine, Ara-C demonstrates similar inhibitory effects on the induction of alkaline phosphatase activity in HeLa cells []. This suggests a potential overlap in their mechanisms of action or their influence on common cellular pathways, despite their different therapeutic applications.
Thymidine (dThd)
Relevance: Thymidine is structurally related to 5-Iodo-2'-deoxycytidine, with the latter being a cytidine analog. Research indicates that thymidine can inhibit the induction of alkaline phosphatase activity by 5-Iodo-2'-deoxycytidine in HeLa cells []. This suggests possible competition between thymidine and 5-Iodo-2'-deoxycytidine for cellular uptake or specific enzymatic pathways.
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)
Relevance: CEDC shares a structural resemblance to 5-Iodo-2'-deoxycytidine, both being 2'-deoxycytidine derivatives with modifications at the 5-position of the cytosine base. Despite their structural similarities, CEDC was found to be non-mutagenic in Salmonella typhimurium and V79 Chinese hamster cells, while its counterpart, 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), showed significant mutagenicity in V79 cells []. These findings suggest that even minor structural differences can significantly impact the genotoxic potential of these nucleoside analogs.
5-(3-Chloropropyl)-2'-deoxyuridine (CPDU)
Relevance: CPDU shares a structural similarity with 5-Iodo-2'-deoxycytidine, both being pyrimidine nucleoside analogs with modifications at the 5-position of their respective bases. Similar to CEDC, CPDU was found to be non-mutagenic in both Salmonella typhimurium and V79 Chinese hamster cells []. This suggests that the presence of a halogenated alkyl chain at the 5-position of the pyrimidine base does not necessarily confer mutagenic properties to these nucleoside analogs.
5-Ethyl-2'-deoxyuridine (EDU)
Relevance: EDU is structurally related to 5-Iodo-2'-deoxycytidine, differing in their substituents at the 5-position of the pyrimidine base. Both compounds were found to be non-mutagenic in Salmonella typhimurium and V79 Chinese hamster cells []. EDU demonstrated the ability to prevent the mutagenicity induced by 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) and inhibit the induction of unscheduled DNA synthesis caused by various mutagens, indicating its potential antimutagenic properties [].
2'-Deoxyuridine (dUrd)
Relevance: 2'-Deoxyuridine serves as the core structure for both 5-Iodo-2'-deoxycytidine and IDU. It lacks any modification at the 5-position of the uracil base. Research indicates that 2'-Deoxyuridine, like EDU, exhibited non-mutagenic properties in both Salmonella typhimurium and V79 Chinese hamster cells and prevented CEDU-induced mutagenicity []. This suggests that the presence of specific substituents at the 5-position is crucial for the mutagenic activity of some nucleoside analogs.
2'-Deoxythymidine (dT)
Relevance: 2'-Deoxythymidine is structurally analogous to 5-Iodo-2'-deoxycytidine, differing in their nucleobase moieties. Research suggests that 2'-Deoxythymidine exhibits non-mutagenic properties in Salmonella typhimurium and V79 Chinese hamster cells and, similar to EDU and dUrd, can prevent CEDU-induced mutagenicity []. This further supports the notion that the 5-position substituent plays a crucial role in the mutagenic potential of certain nucleoside analogs.
5-Vinyl-2'-deoxyuridine
Relevance: Like 5-Iodo-2'-deoxycytidine, 5-Vinyl-2'-deoxyuridine is a potent and selective antiherpes agent []. It differs structurally by having a vinyl group instead of iodine at the 5-position. The comparable antiviral activity suggests that modifications at the 5-position can be crucial for antiherpetic activity.
2'-Fluoro-5-iodoaracytosine (FIAC)
Relevance: Although structurally different from 5-Iodo-2'-deoxycytidine, FIAC shares the presence of iodine at the 5-position and exhibits potent antiherpetic activity []. This suggests that the presence of iodine at this position might contribute to the antiviral activity of both compounds, even with differences in their core structures.
Acycloguanosine (Acyclovir, ACV)
Relevance: While structurally distinct from 5-Iodo-2'-deoxycytidine (a pyrimidine analog), acyclovir serves as a significant comparator for its antiviral activity [, ]. Both drugs inhibit herpesvirus replication, but their mechanisms differ. Acyclovir targets viral DNA polymerase, while 5-Iodo-2'-deoxycytidine acts as a nucleoside analog, interfering with DNA synthesis. The comparison of their antiviral activity provides insights into the different strategies for developing antiherpetic drugs.
1-β-D-Arabinofuranosylthymine (Ara-T)
Relevance: Ara-T is structurally similar to 5-Iodo-2'-deoxycytidine, both being pyrimidine nucleoside analogs, but they differ in their sugar moieties and bases. Ara-T played a crucial role in studying a clinical isolate of HSV-2 resistant to acyclovir but susceptible to Ara-T []. This isolate exhibited altered thymidine kinase substrate specificity, highlighting the potential for variations in viral enzymes to affect drug sensitivity.
Relevance: BW B759U, like 5-Iodo-2'-deoxycytidine, exhibits activity against HSV, including strains resistant to acyclovir []. Although they differ structurally, their shared ability to target acyclovir-resistant strains underscores the need for developing alternative antivirals to overcome drug resistance.
Carbocyclic 2'-Deoxycytidine Analogues
Relevance: These analogues are structurally similar to 5-Iodo-2'-deoxycytidine, particularly those containing halogen substituents at the 5-position of the cytosine base []. Their study provides insights into the structure-activity relationship of cytidine-based antiviral agents and their potential as therapeutic agents against herpesviruses.
5-Iodo-2'-deoxycytidine-5′-phosphate (IdCMP)
Relevance: IdCMP is crucial for understanding the metabolic pathway of 5-Iodo-2'-deoxycytidine. Studies demonstrate that when complexed with polycations, IdCMP exhibits enhanced incorporation into the DNA of tumor cells compared to normal cells []. This finding suggests potential applications of IdCMP, and by extension 5-Iodo-2'-deoxycytidine, in targeted cancer therapies.
5-Iodo-2'-deoxycytidine Triphosphate (IdCTP)
Relevance: IdCTP plays a crucial role in understanding the mechanism of action of 5-Iodo-2'-deoxycytidine. Studies have shown that IdCTP can enhance the UV inactivation of E. coli thymidine kinase, suggesting a potential role in modulating the sensitivity of this enzyme to UV radiation []. This finding underscores the potential for 5-Iodo-2'-deoxycytidine and its metabolites to influence cellular processes beyond their direct antiviral activity.
1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC)
Compound Description: 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) is a pyrimidine nucleoside analog that inhibits the multiplication of several DNA-containing viruses. It exhibits inhibitory activity against herpes virus multiplication comparable to IUDR [].
1-β-D-Arabinofuranosyl-5-iodouracil (ara-IU)
Relevance: While ara-IU exhibits antiviral activity, it was found to be less active than both ara-IC and 5-Iodo-2'-deoxycytidine against a herpes virus strain resistant to IUDR []. This suggests that the cytosine moiety in both ara-IC and 5-Iodo-2'-deoxycytidine might play a role in their enhanced activity against specific resistant herpesvirus strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.
GS-6620 is a HCV nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection. GS-6620 showed limited activities against other viruses, maintaining only some of its activity against the closely related bovine viral diarrhea virus. The active 5'-triphosphate metabolite of GS-6620 is a chain terminator of viral RNA synthesis and a competitive inhibitor of NS5B-catalyzed ATP incorporation, with Ki/Km values of 0.23 and 0.18 for HCV NS5B genotypes 1b and 2a, respectively. With its unique dual substitutions of 1'-CN and 2'-C-Me on the ribose ring, the active triphosphate metabolite was found to have enhanced selectivity for the HCV NS5B polymerase over host RNA polymerases. GS-6620 demonstrated a high barrier to resistance in vitro.
Tenofovir Alafenamide is a lipophilic phosphonamidate prodrug of tenofovir, a synthetic antiviral acyclic nucleotide analog of adenosine 5-monophosphate and a nucleoside reverse transcriptase inhibitor (NRTI), with antiviral activity against hepatitis B virus (HBV) and potentially against human immunodeficiency virus (HIV). Upon oral administration, tenofovir alafenamide is taken up by hepatocytes through passive diffusion and through the hepatic uptake transporters organic anion transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3). Inside the hepatocytes, tenofovir alafenamide is hydrolyzed and converted to tenofovir by carboxylesterase 1 (CES1). Intracellular tenofovir is phosphorylated by cellular kinases to its pharmacologically active form, tenofovir diphosphate. Tenofovir diphosphate is incorporated into viral DNA instead of the natural substrate deoxyadenosine 5-triphosphate, and inhibits HBV reverse transcriptase, resulting in DNA chain-termination and inhibition of HBV replication. In addition, tenofovir diphosphate is incorporated into HIV DNA instead of the natural substrate deoxyadenosine 5-triphosphate, thereby inhibiting HIV-1 reverse transcriptase (RT) and resulting in DNA chain termination and impairment of HIV replication. Tenofovir alafenamide is an L-alanine derivative that is isopropyl L-alaninate in which one of the amino hydrogens is replaced by an (S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl group. A prodrug for tenofovir, it is used (as the fumarate salt) in combination therapy for the treatment of HIV-1 infection. It has a role as an antiviral drug, a HIV-1 reverse transcriptase inhibitor and a prodrug. It is a L-alanine derivative, a phosphoramidate ester, an ether, a member of 6-aminopurines and an isopropyl ester. It derives from an adenine. It is a conjugate base of a tenofovir alafenamide(1+). Tenofovir alafenamide is a novel [tenofovir] prodrug developed in order to improve renal safety when compared to the counterpart [tenofovir disoproxil]. Both of these prodrugs were first created to cover the polar phosphonic acid group on tenofovir by using a novel oxycarbonyloxymethyl linkers to improve the oral bioavailability and intestinal diffusion. Tenofovir alafenamide is an alanine ester form characterized for presenting low systemic levels but high intracellular concentration. It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil. Tenofovir alafenamide is indicated to treat chronic hepatitis B, treat HIV-1, and prevent HIV-1 infections. Tenofovir alafenamide was developed by Gilead Sciences Inc and granted FDA approval on 5 November 2015.
GS-9219 is a prodrug of the acyclic nucleoside phosphonate analogue 9-(2-phosphonylmethoxyethyl)guanine (PMEG) with potential antineoplastic activity. Formulated to selectively accumulate in lymphocytes, nucleotide analogue GS 9219 is converted to its active metabolite, PMEG diphosphate (PMEGpp), via enzymatic hydrolysis, deamination, and phosphorylation; subsequently, PMEGpp is incorporated into nascent DNA chains by DNA polymerases, which may result in the termination of DNA synthesis, S-phase cell cycle arrest, and the induction of apoptosis in susceptible lymphoma cell populations.